molecular formula C8H15NO B8139219 (2S,3aS,7aR)-2-methyloctahydrofuro[3,2-c]pyridine

(2S,3aS,7aR)-2-methyloctahydrofuro[3,2-c]pyridine

Cat. No.: B8139219
M. Wt: 141.21 g/mol
InChI Key: XPIMHZZYRMKPNT-BIIVOSGPSA-N
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Description

(2S,3aS,7aR)-2-methyloctahydrofuro[3,2-c]pyridine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aR)-2-methyloctahydrofuro[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aR)-2-methyloctahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(2S,3aS,7aR)-2-methyloctahydrofuro[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies to understand protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which (2S,3aS,7aR)-2-methyloctahydrofuro[3,2-c]pyridine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2S,3aS,7aR)-2-methyloctahydrofuro[3,2-c]pyridine include other bicyclic organic molecules with similar structural motifs. Examples include:

  • Octahydro-1H-indole
  • Octahydro-2H-quinoline

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the functional groups attached to its bicyclic framework. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S,3aS,7aR)-2-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-7-5-9-3-2-8(7)10-6/h6-9H,2-5H2,1H3/t6-,7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIMHZZYRMKPNT-BIIVOSGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CNCCC2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2CNCC[C@H]2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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